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Compound of Interest

Compound Name: Quinoline-4-carbohydrazide

Cat. No.: B1304848

This technical guide provides a comprehensive overview of the spectroscopic data for
quinoline-4-carbohydrazide and its derivatives, with a particular focus on 2-(4-
bromophenyl)quinoline-4-carbohydrazide. The document is intended for researchers,
scientists, and professionals in the field of drug development and chemical analysis. It details
the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with the experimental protocols for the synthesis and characterization of these compounds.

Introduction

Quinoline-4-carbohydrazide and its derivatives are of significant interest in medicinal
chemistry due to their potential therapeutic applications. Spectroscopic analysis is crucial for
the structural elucidation and confirmation of these synthesized compounds. This guide
presents a detailed summary of the key spectroscopic data to aid in their identification and
characterization. While data for the parent Quinoline-4-carbohydrazide is limited in the
reviewed literature, extensive information is available for its derivatives, such as 2-(4-
bromophenyl)quinoline-4-carbohydrazide, which will be the primary focus of this guide.

Experimental Protocols

The synthesis and spectroscopic analysis of quinoline-4-carbohydrazide derivatives involve a
multi-step process. The general workflow is outlined below.
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Synthesis of 2-(4-Bromophenyl)quinoline-4-
carbohydrazide

The synthesis of the key intermediate, 2-(4-bromophenyl)quinoline-4-carbohydrazide, is
typically achieved through a well-established three-step procedure.[1][2]

o Pfitzinger Reaction: The initial step involves the synthesis of 2-(4-bromophenyl)quinoline-4-
carboxylic acid. This is accomplished by reacting isatin with 4-bromoacetophenone in
refluxing ethanol under basic conditions.[1][2]

« Esterification: The resulting carboxylic acid derivative is then heated in absolute ethanol with
a catalytic amount of concentrated sulfuric acid, which acts as a dehydrating agent, to
produce the corresponding ethyl ester.[1][2]

e Hydrazinolysis: The final step is the treatment of the ethyl ester with hydrazine hydrate in
boiling ethanol to yield the desired 2-(4-bromophenyl)quinoline-4-carbohydrazide.[1][2]

Spectroscopic Analysis

The structural confirmation of the synthesized compounds is performed using various
spectroscopic techniques.

« Infrared (IR) Spectroscopy: IR spectra are typically recorded on a spectrometer, and the data
is presented in terms of frequency of absorption in wavenumbers (cm™2).

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra are recorded
on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to
an internal standard.

e Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer to
determine the mass-to-charge ratio (m/z) of the molecular ion and fragmentation patterns.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for derivatives of quinoline-4-
carbohydrazide. The data presented is for 2-(4-bromophenyl)quinoline-4-carbohydrazide
and its subsequent reaction products.
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H NMR Spectral Data

Compound/Derivative Proton Chemical Shift (8, ppm)
2-(2-(2-(4-
bromophenyl)quinoline-4-

Pheny)g CH: 4.18-4.27 (s)

carbonyl)hydrazinyl)-N-

(substituted phenyl)acetamide

NH

9.27-11.91 (s)

N-acyl derivatives of 2-(4-

bromophenyl)quinoline-4- NH 10.70-11.92 (s)
carbohydrazide
2-(4-bromophenyl)-N-(1,3-
dioxoisoindolin-2-yl)quinoline- NH 11.76 (s)
4-carboxamide
dioxoisoindolinyl-H 8.00-8.09 (m)
2-(4-bromophenyl)-N-(2,5-
dioxo-2,5-dihydro-1H-pyrrol-1- NH 11.14 (s)
yh)quinoline-4-carboxamide
(2-(4-bromophenyl)quinolin-4-
yN)(3,5-dimethyl-1H-pyrazol-1- CHs 1.75, 2.03 (s)
yl)methanone
pyrazole-CH 6.91 (s)
2-(2-(4-bromophenyl)quinoline-
4-carbonyl)-5-methyl-2,4- CHs 2.00 (s)
dihydro-3H-pyrazol-3-one
pyrazolone-CH: 3.43 (s)
5-Amino-1-(2-(4-
bromophenyl)quinoline-4-
_ NH2z, NH 3.56, 10.09 (s)
carbonyl)-1,2-dihydro-3H-
pyrazol-3-one
pyrazolone-CH 3.76 (s)
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Data sourced from multiple derivatives as described in the cited literature.[1][3]

3C NMR Spectral Data
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Compound/Derivative Carbon Chemical Shift (6, ppm)
2-(2-(2-(4-
bromophenyl)quinoline-4- c=0 163.95-165.69, 167.34—
carbonyl)hydrazinyl)-N- - 168.01
(substituted phenyl)acetamide
CH: 57.34-57.72
N-acyl derivatives of 2-(4-
bromophenyl)quinoline-4- C=0 161.24-167.05
carbohydrazide
2-(4-bromophenyl)-N-(1,3-
dioxoisoindolin-2-yl)quinoline- C=0 165.30, 166.66
4-carboxamide
2-(4-bromophenyl)-N-(2,5-
dioxo-2,5-dihydro-1H-pyrrol-1- C=0 165.30, 166.66
yh)quinoline-4-carboxamide
(2-(4-bromophenyl)quinolin-4-
y)(3,5-dimethyl-1H-pyrazol-1- CHs 15.96, 26.03
yl)methanone
pyrazole-C 115.51, 142.36, 155.41
2-(2-(4-bromophenyl)quinoline-
4-carbonyl)-5-methyl-2,4- CHs 17.19
dihydro-3H-pyrazol-3-one
pyrazolone-C 48.34, 159.80
Cc=0 166.49
5-Amino-1-(2-(4-
bromophenyl)quinoline-4-

pyrazolone-C 66.75, 154.86

carbonyl)-1,2-dihydro-3H-

pyrazol-3-one

C=0

162.47
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1-(2-(4-bromophenyl)quinoline-

4-carbonyl)pyrazolidine-3,5- CH:2 54.93
dione
C=0 168.03, 170.73

Data sourced from multiple derivatives as described in the cited literature.[1][3]

IR Spectral Data

Compound/Derivative Functional Group Absorption Band (cm™?)

Ethoxyformaldehyde
hydrazone of 2-(4-

NH 3431
bromophenyl)quinoline-4-

carbohydrazide

2-(2-(2-(4-
bromophenyl)quinoline-4-

Phene C=0 1647-1660
carbonyl)hydrazinyl)-N-

(substituted phenyl)acetamide

2-(2-Hydrazinyl-2-
oxoethyl)quinoline-4- NH 3285, 3176

carbohydrazide

C=0 1620

4-Hydroxy-2-0xo0-1,2-
dihydroquinoline-3- Aromatic C=C 1400 - 1600

carbohydrazide derivatives

C=0 1632 - 1671

OH 2200 - 3400

Data sourced from multiple derivatives as described in the cited literature.[2][4][5][6]

Mass Spectrometry Data
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The exact mass of the parent Quinoline-4-carbohydrazide (C10H9N30O) is 187.074561919 Da.
[7] For the synthesized derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide,
molecular ion peaks corresponding to their respective molecular weights were observed,
confirming their structures.[1][3] For instance, various derivatives of 4-hydroxy-2-0xo-1,2-
dihydroquinoline-3-carbohydrazide show molecular ion peaks [M+H]* or [M-H]~ consistent with
their calculated molecular weights.[5][6]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of quinoline-4-carbohydrazide derivatives.

Spectroscopic Analysis

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic analysis.

Conclusion

This technical guide provides a consolidated resource of spectroscopic data for quinoline-4-
carbohydrazide derivatives, focusing on 2-(4-bromophenyl)quinoline-4-carbohydrazide. The
tabulated NMR, IR, and mass spectrometry data, in conjunction with the detailed experimental
protocols, offer a valuable reference for researchers in the synthesis, characterization, and
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application of these compounds in drug discovery and development. The provided workflow
diagram further clarifies the logical sequence of synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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